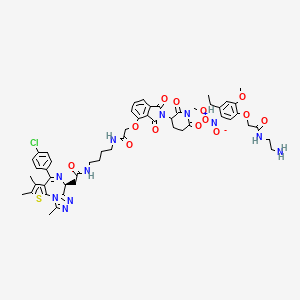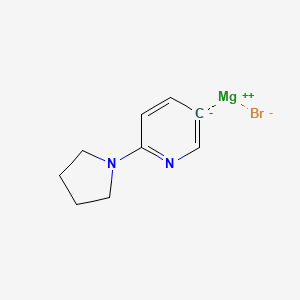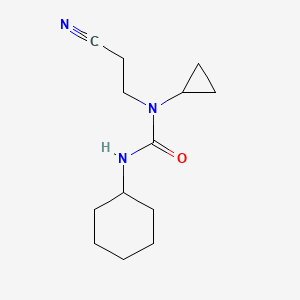
1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea is an organic compound with a unique structure that combines a cyanoethyl group, a cyclohexyl group, and a cyclopropyl group attached to a urea backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea typically involves the reaction of cyclohexyl isocyanate with 1-(2-cyanoethyl)-cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
科学的研究の応用
1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea involves its interaction with specific molecular targets. The cyanoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The cyclohexyl and cyclopropyl groups may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and cellular signaling pathways.
類似化合物との比較
- N,N,N′,N′-tetrakis(2-cyanoethyl)-1,2-ethylenediamine
- 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite
Comparison: 1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea is unique due to its combination of a cyanoethyl group with cyclohexyl and cyclopropyl groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer enhanced stability, reactivity, and potential for specific applications in pharmaceuticals and materials science.
特性
分子式 |
C13H21N3O |
|---|---|
分子量 |
235.33 g/mol |
IUPAC名 |
1-(2-cyanoethyl)-3-cyclohexyl-1-cyclopropylurea |
InChI |
InChI=1S/C13H21N3O/c14-9-4-10-16(12-7-8-12)13(17)15-11-5-2-1-3-6-11/h11-12H,1-8,10H2,(H,15,17) |
InChIキー |
AHHGLTLSNNTSLI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)N(CCC#N)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14891614.png)
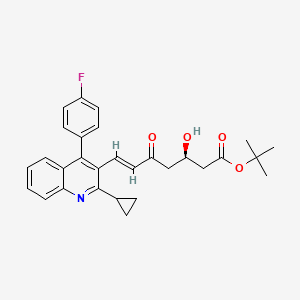
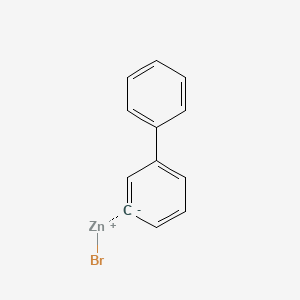
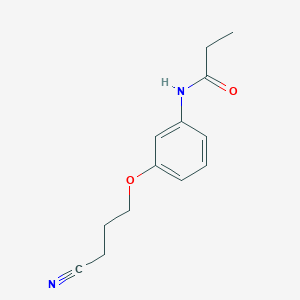
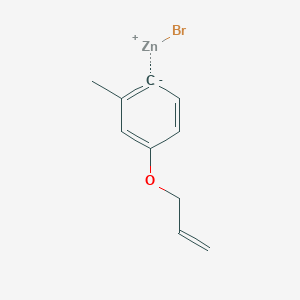
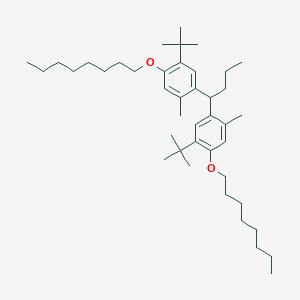

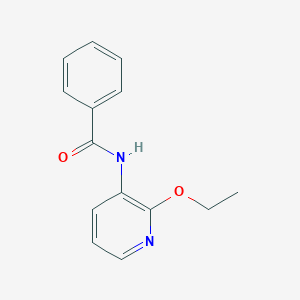
![[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)
![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)


